methanone](/img/structure/B12150231.png)
[2-(5-methyl-1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone
Description
2-(5-Methyl-1H-tetrazol-1-yl)phenylmethanone is a heterocyclic compound featuring a morpholine ring substituted with a phenyl group and a tetrazole ring linked via a benzoyl scaffold.
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[2-(5-methyltetrazol-1-yl)phenyl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C19H19N5O2/c1-14-20-21-22-24(14)17-10-6-5-9-16(17)19(25)23-11-12-26-18(13-23)15-7-3-2-4-8-15/h2-10,18H,11-13H2,1H3 |
InChI Key |
AAPGUHFBEKLOOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through cyclization reactions involving nitriles and azides under acidic or basic conditions. The morpholine moiety can be introduced via nucleophilic substitution reactions. The final step often involves coupling the tetrazole and morpholine intermediates using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI) are frequently used to facilitate the coupling reactions. Reaction conditions are optimized to ensure high purity and yield, often involving temperature control, solvent selection, and purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins or enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is investigated for its therapeutic potential. Its ability to interact with biological targets suggests applications in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
---|---|---|---|---|
2-(5-Methyl-1H-tetrazol-1-yl)phenylmethanone | C₁₉H₁₈N₄O₂ | 334.38 | 2-Phenylmorpholine, 5-methyltetrazole | High solubility due to morpholine; tetrazole enhances metabolic stability |
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone | C₂₀H₁₉ClN₄O₂ | 398.85 | 4-Chlorophenylpiperidine | Piperidine ring introduces conformational rigidity; Cl substituent increases lipophilicity |
[4-(2,4-Dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone | C₂₁H₂₃N₅O | 376.5 | 2,4-Dimethylphenylpiperazine | Piperazine enhances basicity; dimethyl groups improve membrane permeability |
4-(5-Methyl-1H-tetrazol-1-yl)phenylmethanone | C₁₃H₁₅N₅OS | 270.34 | Thiomorpholine | Sulfur atom in thiomorpholine improves electronic properties and solubility |
Key SAR Insights :
- Morpholine vs. Piperidine/Piperazine : Morpholine derivatives generally exhibit better solubility, while piperazine/piperidine analogs show higher receptor-binding affinity due to increased basicity .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability and target selectivity, whereas electron-donating groups (e.g., methoxy) enhance receptor interactions .
- Tetrazole Positioning : The 5-methyltetrazole group at the para position on the phenyl ring optimizes steric and electronic interactions with enzymatic active sites .
Biological Activity
The compound 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone , with the CAS number 1324060-18-5, has garnered attention for its potential biological activities, particularly as a pharmaceutical agent. This detailed overview will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 349.4 g/mol. The structure features a tetrazole ring and a morpholine moiety, contributing to its biological properties. The compound's unique structural features allow it to interact with various biological targets.
Property | Value |
---|---|
CAS Number | 1324060-18-5 |
Molecular Formula | |
Molecular Weight | 349.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the tetrazole ring allows for hydrogen bonding and hydrophobic interactions, which are crucial for modulating enzyme activity. Notably, the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Inhibition Studies
Research has demonstrated that derivatives of similar structures can exhibit selective inhibition of COX-2 over COX-1, suggesting that 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone might also follow this pattern. For example, studies on related compounds have shown IC50 values in the range of 1.79 to 4.35 μM for COX-2 inhibition, indicating potential therapeutic applications in treating inflammatory diseases .
Anti-inflammatory Activity
In vitro studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, one study reported that a related compound displayed a 59.86% inhibition of edema in a carrageenan-induced rat paw edema model, outperforming celecoxib (51.44% inhibition) .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl and morpholine rings significantly affect biological activity. For instance:
- Substituents on the tetrazole ring can enhance binding affinity to target proteins.
- Morpholine modifications may influence solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.